molecular formula C4H7N5O B177106 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one CAS No. 155499-44-8

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B177106
CAS No.: 155499-44-8
M. Wt: 141.13 g/mol
InChI Key: YHWUTTGSLSPKOW-UHFFFAOYSA-N
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Description

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoguanidine with formaldehyde and ammonia, followed by cyclization to form the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the desired therapeutic or biological effects. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazine: Lacks the aminomethyl group, which may affect its reactivity and applications.

    6-Amino-1,2,4-triazine: Similar structure but different substitution pattern, leading to different chemical properties.

    1,2,4-Triazine-3,5-diamine:

Uniqueness

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWUTTGSLSPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
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3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
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3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
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3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
Reactant of Route 5
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
Reactant of Route 6
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

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